N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
This compound features a 1,3-thiazolidin-4-one core substituted at the 5-position with a (Z)-4-fluorobenzylidene group and at the 3-position with a butanamide chain linked to a 1,1-dioxido-2,3-dihydrothiophen moiety.
Properties
Molecular Formula |
C18H17FN2O4S3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C18H17FN2O4S3/c19-13-5-3-12(4-6-13)10-15-17(23)21(18(26)27-15)8-1-2-16(22)20-14-7-9-28(24,25)11-14/h3-7,9-10,14H,1-2,8,11H2,(H,20,22)/b15-10- |
InChI Key |
LGQKUNALFBEBNX-GDNBJRDFSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group, and finally the attachment of the dioxido-dihydrothiophene moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog Classes:
Benzothiazole-3-carboxamide/acetamide derivatives (e.g., compounds 4g, 4h, 4i): Synthesized via nucleophilic substitution of 1,2-benzothiazole-3-carboxamide with substituted thiazolidinones. Substituents on the phenyl ring (e.g., Cl, F) modulate antimicrobial activity. For example, 4g (4-chlorophenyl) showed MIC values of 10.7–21.4 μmol mL⁻¹×10⁻² against bacterial pathogens .
Rhodanine-based analogs (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide): Synthesized via Knoevenagel condensation of rhodanine with substituted aldehydes, followed by amide coupling. Substitutions at the benzylidene ring (e.g., 4-fluoro, 4-methyl) significantly alter bioactivity. For instance, fluorinated derivatives exhibit improved antifungal potency . Comparison: The target compound’s 4-fluorobenzylidene group mirrors this design, but its butanamide linker and sulfone moiety distinguish it from simpler rhodanine analogs .
Sulfonyl-containing triazole-thiones (e.g., compounds 7–9 ):
- Derived from Friedel-Crafts sulfonylation followed by cyclization.
- The sulfonyl group enhances binding to hydrophobic enzyme pockets, as seen in their moderate antifungal activity (MIC: 25–50 μg/mL) .
- Comparison : The target compound’s 1,1-dioxido group (sulfone) may similarly improve target affinity but lacks the triazole ring, which could reduce metabolic liability .
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- The sulfone group increases polarity, which may improve aqueous solubility compared to non-sulfonated analogs like 4g or rhodanine derivatives .
Antimicrobial Activity Trends
- Fluorinated analogs (e.g., 4h with 2,6-difluorophenyl) exhibit lower MIC values (10.7 μmol mL⁻¹×10⁻²) than chlorinated derivatives, suggesting fluorine’s role in enhancing membrane permeability .
- The target compound’s 4-fluorobenzylidene group aligns with this trend, though its sulfone moiety may introduce steric hindrance, requiring empirical validation .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features lend it various biological activities that are of interest for therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 418.5 g/mol. The IUPAC name highlights the various functional groups present in the molecule, including a dioxido-dihydrothiophene ring and a thiazolidinone moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide |
| InChI Key | GHCMOMYPQOKBBV-QSJINSDNSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors affecting signal transduction pathways.
- Antioxidant Activity: The presence of sulfur and oxygen in its structure may contribute to free radical scavenging capabilities.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties against bacteria and fungi. For example, derivatives containing thiophene rings often exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.
Anticancer Properties
Preliminary research suggests potential anticancer effects through apoptosis induction in cancer cell lines. The thiazolidinone moiety is known for its cytotoxic activity against several cancer types.
Anti-inflammatory Effects
Compounds featuring dioxido-dihydrothiophene structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{(5Z)-5-(4-fluorobenzylidene)-4-oxo}-2-thioxo-1,3-thiazolidin against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of thiazolidinone derivatives. The study revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that the compound may also exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
